molecular formula C20H21F2NO4 B3268484 (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid CAS No. 481055-29-2

(S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid

Cat. No.: B3268484
CAS No.: 481055-29-2
M. Wt: 377.4 g/mol
InChI Key: LXUFYGLEWCKTKN-KRWDZBQOSA-N
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Description

(S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The presence of fluorophenyl groups enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group is protected during subsequent reactions.

    Formation of the propanoic acid backbone: The protected amino acid is then subjected to a series of reactions to introduce the propanoic acid backbone. This may involve the use of reagents such as diethyl malonate and sodium ethoxide.

    Introduction of fluorophenyl groups:

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or sodium methoxide to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or ethers.

Scientific Research Applications

(S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Boc protecting group allows for selective deprotection under mild conditions, enabling the compound to interact with its target sites. The fluorophenyl groups enhance the compound’s binding affinity and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorophenyl groups, resulting in lower stability and reactivity.

    (S)-2-((tert-butoxycarbonyl)amino)-3,3-diphenylpropanoic acid: Contains phenyl groups instead of fluorophenyl groups, leading to different chemical properties and reactivity.

Uniqueness

(S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid is unique due to the presence of fluorophenyl groups, which enhance its stability, reactivity, and binding affinity. These properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-3,3-bis(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4/c1-20(2,3)27-19(26)23-17(18(24)25)16(12-4-8-14(21)9-5-12)13-6-10-15(22)11-7-13/h4-11,16-17H,1-3H3,(H,23,26)(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUFYGLEWCKTKN-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892366
Record name N-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481055-29-2
Record name N-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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